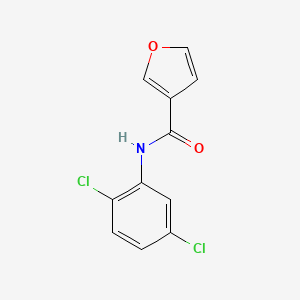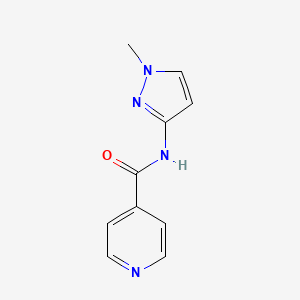
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide, also known as 3-MA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) and is widely used in various studies to investigate the role of autophagy in various biological processes.
Mécanisme D'action
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide inhibits the activity of the class III PI3K, which is involved in the regulation of autophagy. PI3K is a lipid kinase that phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a critical regulator of autophagy and is involved in the formation of autophagosomes. By inhibiting the activity of PI3K, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide can induce autophagy and promote the degradation of cellular components.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It can induce autophagy and promote the degradation of cellular components. It has also been shown to inhibit the growth of various cancer cell lines and promote apoptosis. In addition, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the class III PI3K and can induce autophagy, making it a useful tool for investigating the role of autophagy in various biological processes. It has also been shown to have anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent. However, there are also some limitations to the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide. It is a relatively new compound, and its long-term effects are not yet known. In addition, it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide in scientific research. One area of interest is the role of autophagy in aging and age-related diseases. N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide could be used to investigate the role of autophagy in the aging process and in the development of age-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide involves several steps. The starting material is 4-cyano-2-methylpyridine, which is reacted with hydrazine hydrate to form 2-methylpyrazine. The resulting compound is then reacted with acetic anhydride to form 2-acetyl-3-methylpyrazine. The final step involves reacting 2-acetyl-3-methylpyrazine with ammonium carbonate to form N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide is widely used in scientific research to investigate the role of autophagy in various biological processes. Autophagy is a cellular process that involves the degradation of cellular components, such as proteins and organelles, in lysosomes. It plays a critical role in maintaining cellular homeostasis and is involved in various physiological and pathological processes. N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide is a potent inhibitor of the class III PI3K, which is involved in the regulation of autophagy. By inhibiting the activity of PI3K, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide can induce autophagy and promote the degradation of cellular components.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-4-9(13-14)12-10(15)8-2-5-11-6-3-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWUKZMDAMQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)
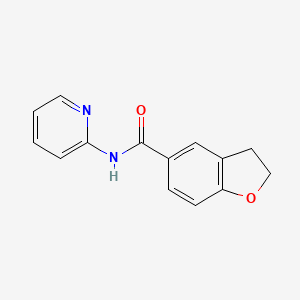
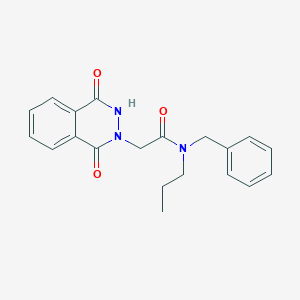
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
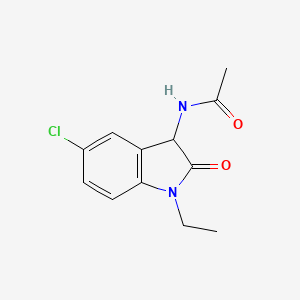
![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
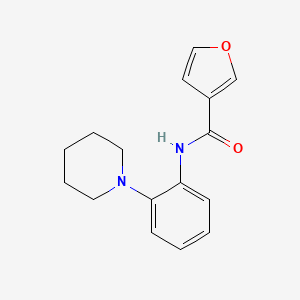
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
